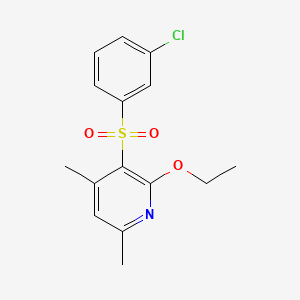

3-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of “3-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone” is not provided in the sources I have access to .Chemical Reactions Analysis

Information on the chemical reactions involving “3-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone” is not available in the sources I have access to .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone” are not detailed in the sources I have access to .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

- Synthesis of Pyrrolidines: "3-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone" serves as a precursor in the synthesis of pyrrolidines. γ-Chlorocarbanions generated from this compound add to electron-deficient formal imines to produce anionic adducts, which undergo intramolecular substitution, leading to the formation of substituted pyrrolidines. This process mimics a 1,3-dipolar cycloaddition, although it proceeds in two distinct steps, presenting a novel and straightforward synthesis route for pyrrolidines (Mąkosza & Judka, 2005).

Photophysical Properties

- Photoelectric Conversion with Hemicyanine Derivatives: The compound has potential applications in photoelectric conversion when considering the broader context of related pyridinyl sulfone derivatives. Hemicyanine derivatives synthesized with structures similar to "3-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone" show efficient charge separation under simulated solar light, which is critical for the development of photoelectrochemical devices. These findings suggest that derivatives of the compound might be explored for enhancing solar light absorption and charge separation efficiencies in photovoltaic applications (Wang et al., 2000).

Electrochemical Studies

- Electrochemical Reduction Studies: The electrochemical behavior of related compounds, such as cytosine and 4-aminopyrimidine in dimethyl sulfoxide, has been studied, indicating that "3-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone" could potentially exhibit interesting electrochemical properties. These studies highlight the utility of such compounds in understanding the electrochemical reduction mechanisms, which could have implications for designing new electrochemical sensors or catalysts (Wasa & Elving, 1982).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)sulfonyl-2-ethoxy-4,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3S/c1-4-20-15-14(10(2)8-11(3)17-15)21(18,19)13-7-5-6-12(16)9-13/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXMHDDRBMAQDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=N1)C)C)S(=O)(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701323725 | |

| Record name | 3-(3-chlorophenyl)sulfonyl-2-ethoxy-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701323725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665879 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone | |

CAS RN |

866143-06-8 | |

| Record name | 3-(3-chlorophenyl)sulfonyl-2-ethoxy-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701323725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2987525.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-4-yl)carbamoyl]ethyl}propanamide](/img/structure/B2987534.png)

![3-[(2-Fluorophenyl)methyl]-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2987540.png)

![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2987547.png)

![3-Chloro-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzyl)-5-(trifluoromethyl)pyridine](/img/structure/B2987548.png)